Product packaging for 5,6-Dihydroimidazo[2,1-a]isoquinoline(Cat. No.:CAS No. 802875-94-1)

5,6-Dihydroimidazo[2,1-a]isoquinoline

Cat. No.: B3358482
CAS No.: 802875-94-1
M. Wt: 170.21 g/mol
InChI Key: GMSPBBGIMCSHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dihydroimidazo[2,1-a]isoquinoline is an organic compound with the molecular formula C11H10N2 and an average molecular mass of 170.215 Da . This nitrogen-containing heterocycle is a scaffold of significant interest in organic and medicinal chemistry research, primarily due to its structural relationship to isoquinoline alkaloids . Researchers utilize this core structure in the development of novel synthetic methodologies and for the construction of more complex, functionalized molecules with potential pharmacological activity . Synthetic applications include its use in one-pot, multi-component reactions to create functionalized derivatives, which are valuable for screening in drug discovery programs . Furthermore, visible-light-driven photoredox catalysis has been employed to efficiently construct the this compound structure, providing access to derivatives that exhibit strong photoluminescence . These fluorescent properties make such compounds promising candidates for application in materials science, including the fabrication of blue OLED devices . The compound is a key intermediate in diversity-oriented synthesis (DOS), allowing for the generation of a wide range of imidazo[2,1-a]isoquinoline derivatives with precise control over structural diversity for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B3358482 5,6-Dihydroimidazo[2,1-a]isoquinoline CAS No. 802875-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroimidazo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-2-4-10-9(3-1)5-7-13-8-6-12-11(10)13/h1-4,6,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSPBBGIMCSHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729205
Record name 5,6-Dihydroimidazo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802875-94-1
Record name 5,6-Dihydroimidazo[2,1-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 5,6 Dihydroimidazo 2,1 a Isoquinoline and Its Derivatives

Retrosynthetic Analysis and Fundamental Approaches to the 5,6-Dihydroimidazo[2,1-a]isoquinoline Core

Retrosynthetic analysis of the this compound core reveals several logical disconnections that form the basis of the primary synthetic strategies. The most common approaches involve the formation of either the imidazole (B134444) or the dihydroisoquinoline ring in the final steps.

Cyclocondensation reactions represent a foundational and widely employed strategy for assembling the imidazo[2,1-a]isoquinoline (B1217647) ring system. This approach typically involves the reaction of a pre-formed isoquinoline-based precursor with a reagent that provides the remaining atoms of the imidazole ring. A classic example is the reaction between 1-aminoisoquinoline (B73089) derivatives and α-haloketones, known as the Debus-Radziszewski imidazole synthesis, which can be adapted for this scaffold.

A prominent method is the reaction of 1-substituted-3,4-dihydroisoquinolines with 2-aminoacetaldehyde (B1595654) dimethyl acetal. Another key strategy involves the condensation of phenethylamines with isothiocyanates, followed by cyclization. For instance, the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with specific isothiocyanates can lead to the formation of the target scaffold. These reactions often proceed via the formation of an intermediate, which then undergoes intramolecular cyclization to yield the final tricyclic product.

The Pictet-Spengler reaction is another cornerstone in this context. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. By using a substituted tryptamine (B22526) or a similar precursor, this method can be adapted to form the dihydroisoquinoline portion, which can then be further elaborated to construct the fused imidazole ring.

Intramolecular cyclization strategies focus on forming the dihydroisoquinoline ring as the key ring-closing step. These methods often start with a pre-constructed imidazole ring bearing a suitable side chain that can cyclize onto an aromatic ring. The Bischler-Napieralski reaction is a classic example, where a β-phenylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride to form a 3,4-dihydroisoquinoline. This can be applied to substrates where the amide is part of a larger structure containing the imidazole moiety.

Another powerful method is the intramolecular Heck reaction. In this approach, an appropriately substituted vinyl or aryl halide on a side chain attached to the imidazole ring can undergo a palladium-catalyzed intramolecular cyclization to form the dihydroisoquinoline ring. This strategy offers a versatile route to functionalized derivatives. Furthermore, radical cyclizations have been explored, where a radical generated on the side chain attacks the aromatic ring to forge the crucial C-C bond, leading to the formation of the dihydroisoquinoline system.

Cutting-Edge Synthetic Protocols for this compound Scaffold Assembly

Recent advances in organic synthesis have introduced more sophisticated and efficient methods for constructing the this compound scaffold, including transition-metal catalysis, multicomponent reactions, and green chemistry approaches.

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the this compound scaffold is no exception. Palladium-catalyzed reactions are particularly prominent. For instance, palladium-catalyzed intramolecular C-H amination has been used to construct the imidazole ring. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been employed to create key intermediates that can then undergo cyclization.

Copper-catalyzed reactions have also proven highly effective. Copper-catalyzed multicomponent reactions involving 2-alkynylbenzaldehydes, sulfonyl azides, and amines provide a direct route to imidazo[2,1-a]isoquinolines. Another notable copper-catalyzed approach is the aerobic oxidative annulation of 1-alkynyl-2-aryl-1,2-dihydroisoquinolines with TMSN3, which proceeds through a C-H/N-H annulation to yield the desired products in good to excellent yields.

Ruthenium and rhodium catalysts have been utilized in annulation reactions. For example, a rhodium(III)-catalyzed oxidative C-H activation/annulation cascade of 1-aryl-3,4-dihydroisoquinolines with 1,3-diynes has been developed to synthesize various isoquinoline-fused heterocycles, including the imidazo[2,1-a]isoquinoline system.

Table 1: Examples of Transition-Metal-Catalyzed Reactions

Catalyst/ReagentStarting MaterialsReaction TypeProductReference
Pd(OAc)2/Xantphos1-(2-bromobenzyl)-2-methyl-1H-imidazoleIntramolecular C-H arylation5-methyl-5,6-dihydroimidazo[2,1-a]isoquinoline
Cu(I)2-alkynylbenzaldehydes, sulfonyl azides, aminesMulticomponent ReactionSubstituted imidazo[2,1-a]isoquinolines
[RhCp*Cl2]21-aryl-3,4-dihydroisoquinolines, 1,3-diynesOxidative C-H activation/annulationSubstituted imidazo[2,1-a]isoquinolines
Cu(OTf)21-alkynyl-2-aryl-1,2-dihydroisoquinolines, TMSN3Aerobic oxidative annulation5-aryl-imidazo[2,1-a]isoquinolines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been designed for the synthesis of the this compound scaffold.

A notable example is a one-pot, three-component reaction involving isoquinoline (B145761), an aldehyde, and an isocyanide (an Ugi-type reaction). This approach can be followed by a subsequent cyclization step to yield the target heterocyclic system. Another powerful MCR involves the reaction of 3,4-dihydroisoquinoline, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt (A3 coupling), followed by an intramolecular cyclization. These MCRs offer significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse derivatives.

Table 2: Multicomponent Reaction Examples

ReactantsCatalyst/ConditionsKey FeaturesProductReference
Isoquinoline, Aldehyde, IsocyanideLewis acid or protic acidUgi-type reaction followed by cyclizationFunctionalized imidazo[2,1-a]isoquinolines
3,4-Dihydroisoquinoline, Aldehyde, Terminal AlkyneCopper salt (e.g., CuBr)A3 coupling followed by intramolecular cyclizationSubstituted 5,6-dihydroimidazo[2,1-a]isoquinolines

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds. For the this compound system, this has translated into the development of more environmentally benign synthetic protocols.

Enantioselective Synthesis of Chiral this compound Stereoisomers

The development of synthetic routes to enantiomerically pure 5,6-dihydroimidazo[2,1-a]isoquinolines is of high interest for pharmaceutical applications. The stereochemistry of these compounds can significantly influence their biological activity. This section details methodologies aimed at the asymmetric synthesis of this scaffold.

Asymmetric Catalysis in the Construction of Chiral Centers

Asymmetric catalysis offers a powerful tool for the synthesis of chiral molecules, and while direct applications to this compound are emerging, principles from related isoquinoline systems provide a strong foundation.

One of the most effective methods for generating chiral centers in heterocyclic compounds is through asymmetric hydrogenation . For instance, rhodium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral tetrahydroisoquinolines and tetrahydroquinolines. researchgate.net By employing a strong Brønsted acid like HCl, an anion binding between the substrate and a chiral ligand can be established, leading to high reactivity and enantioselectivity. researchgate.net Although direct examples with this compound are not extensively documented, this methodology holds significant potential. The hydrogenation of an appropriate unsaturated precursor, such as an imidazo[2,1-a]isoquinolinium salt, in the presence of a chiral catalyst could furnish the desired chiral this compound. The choice of catalyst, particularly the chiral ligand, is crucial for achieving high enantioselectivity. For example, iridium catalysts with P-stereogenic phosphinooxazoline ligands derived from L-threonine have demonstrated high enantioselectivity in the asymmetric hydrogenation of related allylic amines to produce chiral tetrahydroisoquinolines. nih.gov

Chiral phosphoric acids (CPAs) have also emerged as versatile catalysts in enantioselective synthesis. scispace.com They have been successfully used in the enantioselective phosphinylation of 3,4-dihydroisoquinolines, a reaction that proceeds with high yields and excellent enantioselectivities. nih.gov Computational studies have shown that the stereoselectivity is determined by the hydrogen bonding interactions between the CPA catalyst and the isoquinolinium intermediate. nih.gov A similar strategy could be envisioned for the enantioselective synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines, where a prochiral precursor is protonated by the CPA to form a chiral ion pair, which then reacts with a nucleophile in a stereocontrolled manner. The dearomatization of isoquinolines catalyzed by chiral phosphoric acids to construct chiral 1,2-dihydroisoquinolines is another relevant precedent. rsc.org

Diastereoselective Approaches Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step to yield the enantiomerically enriched product.

A pertinent example of this strategy is the diastereoselective synthesis of 3-substituted isoindolinones, which are structurally related to the isoquinoline core. beilstein-journals.org In this method, a chiral α-methylbenzylamine auxiliary is employed. beilstein-journals.org This auxiliary controls the stereochemistry of an intramolecular aza-Michael reaction, leading to the formation of the desired product with high diastereoselectivity. beilstein-journals.org A similar approach could be adapted for the synthesis of chiral 5,6-dihydroimidazo[2,1-a]isoquinolines. For instance, a chiral auxiliary could be attached to a suitable precursor, such as a 1-substituted-3,4-dihydroisoquinoline, which would then undergo a diastereoselective cyclization to form the imidazo[2,1-a]isoquinoline ring system. The choice of the chiral auxiliary and the reaction conditions would be critical in controlling the diastereoselectivity of the cyclization step.

Selectivity Control in this compound Synthesis: Chemo-, Regio-, and Stereoselectivity Aspects

Achieving high levels of selectivity is a central challenge in the synthesis of complex molecules like this compound. The ability to control chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs), and stereoselectivity (the spatial arrangement of the atoms) is crucial for an efficient and practical synthesis.

A visible-light-driven organophotocatalytic approach provides a notable example of selectivity in the synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines. nih.gov In this reaction, a tetrahydroisoquinoline and an azirine form an electron-donor-acceptor (EDA) complex. nih.gov A photoredox catalyst then facilitates a single electron transfer, leading to a radical cation intermediate. nih.gov Subsequent hydrogen atom transfer from the C-1 position of the tetrahydroisoquinoline followed by cyclization yields the this compound product. nih.gov The regioselectivity of this reaction is excellent, with the new bond forming specifically between the C-1 of the isoquinoline and the azirine nitrogen.

Rhodium(III)-catalyzed annulation reactions have been developed for the regioselective synthesis of multisubstituted isoquinolones, which are related structures. rsc.org These reactions, which involve a tandem C-H activation, cyclization, and condensation, proceed with excellent regioselectivity to afford specific isomers. rsc.org The choice of directing group on the starting material is key to controlling where the C-H activation and subsequent annulation occur.

A tandem reaction involving the [3+2] cycloaddition of C,N-cyclic azomethine imines with α,β-unsaturated ketones has been used to synthesize 5,6-dihydropyrazolo[5,1-a]isoquinolines, a related heterocyclic system. nih.gov This one-pot procedure, which includes a cycloaddition, detosylation, and oxidative aromatization, demonstrates good control over chemoselectivity , as the desired tandem sequence occurs without significant side reactions. nih.gov The position of substituents on the starting materials was found to influence the reaction yield, indicating a degree of regiocontrol . nih.gov

The synthesis of dihydroindolo[2,1-a]isoquinolines from tetrahydroisoquinolines and α-fluoroaldehydes also showcases selectivity. nih.gov This two-step procedure provides a direct route to the desired fused heterocyclic system. nih.gov

The following table summarizes some of the selective synthetic methods discussed:

MethodTarget/Related ScaffoldType of SelectivityKey Features
Visible-light-driven organophotocatalysis nih.govThis compoundRegioselectiveFormation of an EDA complex followed by photoredox-catalyzed radical cyclization.
Rh(III)-catalyzed annulation rsc.orgIsoquinolonesRegioselectiveTandem C-H activation, cyclization, and condensation.
Tandem [3+2] cycloaddition nih.gov5,6-Dihydropyrazolo[5,1-a]isoquinolineChemo- and RegioselectiveOne-pot cycloaddition, detosylation, and oxidative aromatization.
Two-step procedure nih.govDihydroindolo[2,1-a]isoquinolineChemoselectiveReaction of tetrahydroisoquinolines with α-fluoroaldehydes.

Chemical Reactivity and Functionalization of the 5,6 Dihydroimidazo 2,1 a Isoquinoline System

Electrophilic and Nucleophilic Substitution Reactions on the 5,6-Dihydroimidazo[2,1-a]isoquinoline Nucleus

The inherent electronic nature of the isoquinoline (B145761) ring system dictates the preferred sites for substitution reactions. In general, electrophilic attacks on the parent isoquinoline occur on the electron-rich benzene (B151609) ring, primarily at the C5 and C8 positions, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. arsdcollege.ac.in For instance, nitration and sulphonation of isoquinoline predominantly yield the 5-substituted product. arsdcollege.ac.in Conversely, nucleophilic substitution is directed to the electron-deficient pyridine ring, occurring mainly at the C1 position. arsdcollege.ac.in

In the this compound system, this reactivity is further modulated by the fused imidazole (B134444) ring. The imidazole portion is electron-rich and can be considered an enamine equivalent in its dihydro form, which enhances the propensity for electrophilic substitution. Research on related imidazo[2,1-b]quinazolines, which also contain an enamine-like moiety, has shown they undergo facile electrophilic alkenylation at the exocyclic methylene (B1212753) carbon, which is beta to the imidazole nitrogen. mdpi.com This suggests that the C2 and C3 positions on the imidazole ring of the this compound scaffold are potential sites for electrophilic attack.

Nucleophilic attack, following the general principle for isoquinolines, would be predicted to occur at positions on the pyridine ring made electron-deficient by the bridgehead nitrogen.

Oxidation-Reduction Chemistry of the Imidazo[2,1-a]isoquinoline (B1217647) Core

The "dihydro" nature of the this compound scaffold implies it is a partially reduced form of the fully aromatic imidazo[2,1-a]isoquinoline cation. Consequently, oxidation is a key transformation for this system.

Oxidation: The dihydro core can be readily oxidized to achieve full aromaticity. This transformation is often the final step in synthetic sequences. For example, in the synthesis of related dihydropyrazolo[5,1-a]isoquinolines, an oxidative aromatization step is employed, utilizing oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This process converts the dihydro-heterocyclic ring into its aromatic counterpart. Many modern synthetic approaches that construct the this compound scaffold involve oxidative events, such as visible-light-driven photoredox catalysis, which proceed through single electron transfer (SET) and subsequent oxidation steps to furnish the final product. nih.govnih.govacs.org

Reduction: The synthesis of the this compound core itself is often achieved through the cyclization of a 1,2,3,4-tetrahydroisoquinoline (B50084) precursor. nih.govacs.org This indicates that the isoquinoline portion of the scaffold exists in a partially reduced state. Further reduction of the imidazole double bond (C2=C3) or the benzene ring would require more forcing conditions, such as catalytic hydrogenation, though specific studies on the exhaustive reduction of this particular scaffold are not extensively detailed in the provided context.

Directed Functionalization at Specific Positions of this compound

The ability to introduce functional groups at specific sites is crucial for developing derivatives with tailored properties. The this compound system offers several handles for directed functionalization.

The imidazole ring contains a nitrogen atom (N1) that possesses a lone pair of electrons, making it a nucleophilic center susceptible to alkylation and acylation.

Acylation: Studies on the analogous 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one system demonstrate that acylation can occur on the nitrogen atom. researchgate.net Similarly, research on 1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines shows that treatment with various acyl chlorides, such as acetyl chloride, benzoyl chloride, and mesyl chloride, leads to the formation of the corresponding 1-substituted (N-acylated) derivatives. mdpi.com This reactivity is directly applicable to the this compound scaffold.

Alkylation: The imidazole nitrogen can also be alkylated to form quaternary ammonium (B1175870) salts. This has been demonstrated in studies on reduced benzimidazo[2,1-a]isoquinolines, where the dihydro compounds were treated with alkylating agents to produce the corresponding 12-methyl quaternary salts. researchgate.net

Table 1: Examples of N-Acylation on Related Imidazo-Fused Scaffolds

Starting ScaffoldReagentProduct TypeReference
Imidazo[2,1-b]quinazolineAcetyl chloride1-Acetyl derivative mdpi.com
Imidazo[2,1-b]quinazolineBenzoyl chloride1-Benzoyl derivative mdpi.com
Imidazo[2,1-b]quinazolineMesyl chloride1-Mesyl derivative mdpi.com
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-oneVarious acylating agentsN- and C-acylated isomers researchgate.net

Modern synthetic methods heavily rely on C-H activation and cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These strategies have been applied to the synthesis and functionalization of the imidazo[2,1-a]isoquinoline core.

Many syntheses of the broader benzimidazo[2,1-a]isoquinoline (B1203507) family utilize transition-metal-catalyzed cross-coupling and C-H activation/annulation cascades. nih.govnih.gov For example, Rh(III)-catalyzed [4+2] annulation reactions between 2-arylimidazoles and α-diazoketoesters proceed via C-H functionalization of the aryl group on the imidazole precursor to construct the isoquinoline ring. rsc.org This highlights the reactivity of the C-H bonds on the precursor molecules that form the final scaffold.

Furthermore, palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with allenes has been established as a method to create substituted 3,4-dihydroisoquinolin-1(2H)-ones, which are structurally related to the isoquinoline part of the target scaffold. mdpi.com These methodologies provide a powerful toolbox for introducing a wide range of substituents onto both the imidazole and isoquinoline portions of the molecule, often by functionalizing the C-H bonds of simpler precursors before the final ring system is assembled.

The introduction of a halogen atom onto the heterocyclic core serves as a key strategic step, creating a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity.

While direct halogenation of the this compound scaffold is not extensively detailed, the reactivity of the parent isoquinoline provides a strong predictive model. Bromination of isoquinoline, for example, can yield the 4-bromo derivative. arsdcollege.ac.in For the fused system, electrophilic halogenation would likely target the electron-rich benzene ring (positions C8, C9, C10, or C11) or potentially the C2/C3 positions on the imidazole ring.

Alternatively, halogenated derivatives can be synthesized by employing halogen-containing starting materials. For instance, the synthesis of benzo arsdcollege.ac.inimperial.ac.ukimidazo[2,1-a]isoquinolines has been achieved starting from 2-(2-bromoaryl)benzimidazoles. researchgate.net A protocol for synthesizing 5-iodobenzimidazo[2,1-a]isoquinolines has also been developed, demonstrating that halogenated versions of this scaffold are accessible and valuable intermediates for further functionalization. nih.gov

Ring Expansion, Contraction, and Rearrangement Reactions Involving the this compound Scaffold

The manipulation of the ring structure itself through expansion, contraction, or rearrangement represents an advanced strategy for scaffold diversification.

Ring Contraction: A notable example is the deaminative ring contraction used to prepare polycyclic heteroaromatics. nih.gov This process can involve the in-situ methylation of a related dihydroazepine ring to form a cyclic ammonium salt, which then undergoes a base-induced nih.govresearchgate.net-Stevens rearrangement followed by dehydroamination. This cascade results in the contraction of a seven-membered ring into a six-membered one, a strategy that could be conceptually applied to modify related heterocyclic systems. nih.gov

Ring Transformation and Rearrangement: The synthesis of the imidazo[2,1-a]isoquinoline scaffold can itself involve significant rearrangements. One approach involves an N-nucleophile-induced ring transformation of a 2H-pyran-2-one derivative, which, upon condensation and subsequent photocyclization, yields the complex fused system. nih.gov Another example involves the acid-catalyzed ring opening of a triazole moiety fused to an isoquinoline, which generates a reactive intermediate that can be trapped and cyclized to form a new heterocyclic framework. nih.gov These examples showcase that the atoms comprising the scaffold can be sourced from other ring systems through strategic bond-breaking and bond-forming events.

Computational Chemistry and Theoretical Investigations of 5,6 Dihydroimidazo 2,1 a Isoquinoline

Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles

Quantum chemical methods are fundamental in elucidating the intrinsic electronic properties and reactivity of a molecule. These theoretical approaches provide insights into molecular geometry, stability, and the distribution of electrons, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule and its thermodynamic stability. Through DFT calculations, optimized molecular geometries, including bond lengths and angles, can be determined. For instance, DFT analysis has been applied to the parent isoquinoline (B145761) molecule to calculate its geometrical parameters and thermodynamic properties. researchgate.net A study on 5,6-diphenylbenzo nih.govnih.govimidazo[2,1-a]isoquinoline (B1217647), a related derivative, also utilized DFT for structural modeling. researchgate.net

While specific DFT studies detailing the optimized geometry and stability parameters for 5,6-dihydroimidazo[2,1-a]isoquinoline are not extensively available in the searched literature, such analyses would typically involve geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher. The resulting data would provide precise bond lengths, bond angles, and dihedral angles, offering a clear picture of the molecule's conformation.

Table 1: Representative DFT-Calculated Molecular Geometry Parameters (Hypothetical Data for this compound)

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC5-C61.52
C10b-N11.48
N1-C21.39
C2-N31.32
N3-C10b1.38
Bond AngleC5-C6-N(bridgehead)110.5
C10b-N1-C2108.0
N1-C2-N3110.2
Dihedral AngleH-C5-C6-H55.0

Note: The data in this table is hypothetical and serves as an illustration of typical DFT outputs. Specific experimental or calculated values for this compound are not available in the searched literature.

Ab Initio Calculations of Electronic Properties and Frontier Orbitals

Ab initio calculations, which are based on first principles of quantum mechanics, are employed to investigate the electronic properties of molecules. A key aspect of these studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com A smaller gap generally implies higher reactivity. researchgate.net

For the broader class of imidazo[5,1-a]isoquinolines, DFT has been used to calculate the energies of the HOMO and LUMO. nih.gov While specific ab initio calculations for this compound are not detailed in the available literature, such studies would reveal the distribution and energy levels of its molecular orbitals. This information is vital for predicting how the molecule would interact with other chemical species. For example, the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). researchgate.netmdpi.com

Table 2: Representative Frontier Molecular Orbital Data (Hypothetical for this compound)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is hypothetical and illustrative. Specific calculated values for this compound were not found in the searched literature.

Molecular Modeling and Simulation Studies for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and simulation techniques are indispensable tools in drug discovery and materials science, providing dynamic insights into molecular behavior and interactions.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological macromolecule like a protein or DNA. nih.govnih.gov This method is crucial for understanding the binding mode and affinity of potential drug candidates. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. insilico.euabjournals.org

Table 3: Representative Molecular Docking Results (Hypothetical for this compound with a Kinase Target)

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLYS76, GLU91, LEU128
Type of InteractionsHydrogen Bond, Hydrophobic

Note: The data presented is for illustrative purposes and is not based on specific published research for this compound.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can be used to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. For instance, the synthesis of imidazo[1,2-a]pyridine-fused isoquinolines has been mechanistically envisioned through a Groebke–Blackburn–Bienaymé (GBB) reaction followed by a cyclization strategy. nih.gov Similarly, photocatalytic approaches have been developed for the construction of the this compound scaffold. nih.gov Theoretical studies can complement these experimental findings by modeling the reaction intermediates and transition states, thereby providing a deeper understanding of the reaction pathway at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

QSAR models have been developed for various classes of isoquinoline and imidazo-fused heterocyclic derivatives to understand their anticancer activities. nih.govnih.govresearchgate.net For example, 2D-QSAR studies on imidazoquinazoline derivatives have yielded statistically significant models that help in identifying potentially potent compounds. nih.gov A QSAR study on isoquinoline derivatives targeting the AKR1C3 enzyme for prostate cancer treatment has also been reported. researchgate.net

Although a specific QSAR or QSPR model for this compound derivatives was not found in the searched literature, the methodologies from studies on related scaffolds could be readily applied. Such a study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic) for a series of this compound derivatives and correlating them with their experimentally determined biological activities.

Table 4: Common Descriptors Used in QSAR Modeling

Descriptor TypeExamples
Electronic Dipole moment, HOMO/LUMO energies, Partial charges
Steric Molecular weight, Molar refractivity, van der Waals volume
Hydrophobic LogP (octanol-water partition coefficient)
Topological Connectivity indices, Wiener index

Mechanistic Studies of Biological Interactions of 5,6 Dihydroimidazo 2,1 a Isoquinoline Derivatives Preclinical Research Focus

Elucidation of Molecular Targets and Binding Affinities

The 5,6-dihydroimidazo[2,1-a]isoquinoline scaffold and its derivatives have emerged as a versatile platform for interacting with a range of biological targets. Preclinical research has focused on identifying these molecular partners and quantifying the strength of these interactions to understand their therapeutic potential.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Derivatives of the related imidazo[2,1-b]thiazole (B1210989) scaffold have demonstrated inhibitory activity against DNA gyrase, a crucial bacterial enzyme. nih.govnih.gov The most active compounds in this series showed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with one compound exhibiting a MIC90 value of 3.7 µg/mL. nih.govnih.gov Further investigation through a DNA gyrase supercoil assay confirmed that these compounds inhibit the enzyme's activity, suggesting this as a primary mechanism for their antimicrobial action. nih.govnih.gov

In a different therapeutic area, quinoline-based derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes. nih.gov Notably, some of these compounds displayed significantly greater inhibitory activity than the standard drug, acarbose. nih.gov For instance, compound 8h from one study exhibited an IC50 value of 38.2 ± 0.3 µM. nih.gov Enzyme kinetic studies revealed that the most potent of these compounds, 8h , acts as a non-competitive inhibitor of α-glucosidase, with a Ki value of 38.2 µM. nih.gov

Additionally, inhibitors based on the phenylaminoimidazoisoquinolin-9-one structure have been developed as potent inhibitors of the tyrosine kinase p56lck (lck), which is crucial for T-cell activation. researchgate.netnih.gov An initial lead compound, an imidazo[4,5-h]isoquinolin-7,9-dione, was found to be an ATP-competitive inhibitor of lck. nih.gov

Table 1: Enzyme Inhibition Data for this compound and Related Derivatives

Compound Class Target Enzyme Key Finding Reference
Imidazo[2,1-b]thiazoles DNA Gyrase Inhibition of supercoiling activity nih.govnih.gov
Quinoline-based derivatives α-Glucosidase Non-competitive inhibition nih.gov

Receptor Binding Assays and Ligand-Binding Pocket Characterization

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. nih.govnih.gov These assays, often utilizing radiolabeled ligands, allow for the calculation of key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov For instance, the binding affinity of novel imidazoisoquinolinone derivatives has been correlated with their antimalarial activity. researchgate.net A strong correlation (r = 0.98) was observed between their antimalarial efficacy and their heme dissociation constants (Kd), suggesting that their mode of action involves inhibiting hemozoin formation, similar to chloroquine. researchgate.net

Computational methods like molecular docking are frequently employed to visualize and understand the interactions within the ligand-binding pocket. nih.govnih.govsemanticscholar.org In the case of α-glucosidase inhibitors, molecular docking studies have been used to identify key interactions between the most active compounds and the enzyme's binding site. nih.gov Similarly, for 2H-thiopyrano[2,3-b]quinoline derivatives with anticancer potential, docking studies against the CB1a peptide revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org These studies identified key amino acid residues involved in the interaction, such as PHE A-15, ILE A-8, and LYS A-7. nih.govsemanticscholar.org

Homology modeling is another computational tool used when the crystal structure of the target protein is unavailable. biointerfaceresearch.com This technique was used to generate a model of Fer kinase to study the binding of N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govpatsnap.comthiadiazol-6-yl)carboxamides, which showed that these compounds form stronger complexes with the enzyme than a reference drug. biointerfaceresearch.com

Interactions with Nucleic Acids and Other Biomolecules (e.g., DNA binding)

Several derivatives of related polycyclic aromatic systems have been shown to interact with DNA, a key target for many anticancer agents. nih.govnih.govmdpi.commdpi.comnih.govmdpi.com The binding of these compounds to DNA can occur through various modes, including intercalation, groove binding, and electrostatic interactions. mdpi.comnih.gov

For example, novel 5-aminobenzimidazo[1,2-a]quinoline-6-carbonitriles have been identified as strong DNA intercalators. nih.gov UV/Visible spectroscopy, melting temperature studies, and fluorescence and circular dichroism titrations confirmed this binding mode. nih.gov Similarly, thiazacridine and imidazacridine derivatives have been shown to interact effectively with calf thymus DNA (ctDNA), with binding constants ranging from 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹. nih.gov These studies indicated that the compounds bind through both intercalation and external binding. nih.gov

The binding affinity of these compounds to DNA can be quantified using various techniques. For acridine-thiosemicarbazone derivatives, the calculated binding constants with ctDNA ranged from 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity. mdpi.com

Table 2: DNA Binding Properties of Related Aromatic Heterocycles

Compound Class DNA Binding Mode Binding Constant (M⁻¹) Reference
5-Aminobenzimidazo[1,2-a]quinoline-6-carbonitriles Intercalation Not specified nih.gov
Thiazacridine and Imidazacridine derivatives Intercalation and External Binding 1.46 × 10⁴ - 6.01 × 10⁴ nih.gov

Modulation of Cellular Pathways and Processes by this compound Analogs

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various cellular pathways and processes. For instance, imidazo[1,2-a] pyridine (B92270) derivatives have been investigated as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2). documentsdelivered.com Nek2 is a key regulator of several cellular processes, including cell cycle checkpoints, cell division, and DNA damage response. documentsdelivered.com Inhibition of Nek2 by these compounds can lead to antiproliferative effects, with one compound demonstrating an IC50 of 38 nM in a gastric cancer cell line. documentsdelivered.com

Similarly, dihydroindolo[2,1-a]isoquinolines have been shown to exhibit significant immunosuppressive activity by affecting the production of cytokines such as IL-2, IL-10, and IFN-gamma. nih.gov This suggests that these compounds can modulate T-lymphocyte activity and related immune responses. nih.gov

Furthermore, the antiproliferative activity of some derivatives has been linked to their ability to induce apoptosis. For example, some quinazolinone derivatives have demonstrated anti-cancer and anti-angiogenesis properties. researchgate.net

Structure-Activity Relationship (SAR) Profiling and Lead Optimization Strategies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. patsnap.com These studies guide the lead optimization process, where a lead compound is refined to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comtoxicology.org

Design and Synthesis of Analogs for Systematic SAR Exploration

Systematic SAR exploration involves the design and synthesis of a series of analogs where specific parts of the molecule are systematically modified. nih.govnih.gov This allows researchers to identify key pharmacophores and understand the impact of different functional groups on activity. patsnap.com

For example, in the development of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a series of 5,8-disubstituted analogs were synthesized. nih.gov It was found that larger substituents at the 5-position were well-tolerated, while an N-methylpiperazine group was preferred at the 8-position. nih.gov The nature of the linker at the 7-position was also found to be important, with -CH₂- and -CONH- linkers being more effective than -CO- and -COCH₂- linkers. nih.gov

In another example, the synthesis of benzimidazo[2,1-a]isoquinolines with carboxamide side chains at various positions (1-, 6-, 9-, and 11-positions) was undertaken to study the effect of the side chain position on cytotoxicity. nih.gov The results showed that the 1- and 11-carboxamides were significantly more cytotoxic than the 6- and 9-carboxamides, highlighting the importance of the substitution pattern on the tetracyclic core. nih.gov

The synthesis of these analogs often involves multi-step reaction sequences. For instance, 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines have been synthesized through multi-step reactions to evaluate their potential as topoisomerase inhibitors. brieflands.com Similarly, a photocatalytic approach has been developed for the construction of 5,6-dihydroimidazo[2,1-a]isoquinolines, offering an efficient route to a broad range of functionalized compounds. nih.gov One-pot tandem reactions have also been employed for the efficient synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines. mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5,6-dihydroimidazo[2,1-b]thiazoles
2H-thiopyrano[2,3-b]quinoline
5-aminobenzimidazo[1,2-a]quinoline-6-carbonitriles
Acridine-thiosemicarbazone
Dihydroindolo[2,1-a]isoquinolines
Imidazo[1,2-a] pyridine
Imidazo[4,5-h]isoquinolin-7,9-dione
Imidazoisoquinolinone
N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govpatsnap.comthiadiazol-6-yl)carboxamides
Phenylaminoimidazoisoquinolin-9-one
Quinazolinone
Tetrahydroisoquinoline
Thiazacridine
2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines
5,6-dihydropyrazolo[5,1-a]isoquinolines
Benzimidazo[2,1-a]isoquinolines
Acarbose
Chloroquine
Amsacrine
Bedaquiline
TBAJ-876
Cyclosporin A
Nifurtimox
Vancomycin
Linezolid
Tigecycline
Daptomycin
Miglitol
Voglibose
Celecoxib
Rimonabant
Sildenafil
Topotecan
Ellipticine
Daunorubicin
Mitoxantrone
9-aminoacridine-4-carboxamide
Isatin
Camptothecin
E260
IL-2
IL-10
IFN-gamma
Nek2
DNA gyrase
α-glucosidase
p56lck (lck)
Fer kinase
Topoisomerase I
Topoisomerase II
ATP synthase
Heme

Advanced In Vitro Biological Screening Methodologies

A variety of advanced in vitro screening methods are utilized to determine the biological activity of novel heterocyclic compounds, excluding clinical trial data. These assays can be broadly categorized into cell-based and target-based approaches.

Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.govresearchgate.net This method has been widely used to evaluate the anticancer potential of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives against a panel of human cancer cell lines, including MCF-7 (breast), T47D (breast), A549 (lung), and HeLa (cervical). nih.govnih.gov The results are typically reported as IC₅₀ values, which represent the concentration of a drug that inhibits cell growth by 50%. nih.gov

Antimicrobial Susceptibility Testing: For potential antimicrobial agents, the minimum inhibitory concentration (MIC) is determined using microdilution bacterial growth inhibitory assays. nih.govnih.gov This method establishes the lowest concentration of a compound that prevents visible growth of a microorganism. For example, derivatives of 5,6-dihydroimidazo[2,1-b]thiazole were tested against MRSA to determine their MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates). nih.govnih.gov

Target-Based Assays: These assays investigate the interaction of a compound with a specific molecular target, such as an enzyme or receptor.

Enzyme Inhibition Assays: When a biological target is hypothesized, specific enzyme assays are employed. For antimicrobial 5,6-dihydroimidazo[2,1-b]thiazoles, a DNA gyrase supercoiling assay was used to confirm that the compounds inhibit this essential bacterial enzyme, providing insight into their mechanism of action. nih.govnih.gov

Efflux Pump Inhibition Assays: In the context of multidrug resistance in cancer, assays are used to screen for compounds that can inhibit efflux pumps like P-glycoprotein (P-gp). Calcein-AM transport assays in cell lines overexpressing these pumps (e.g., MDCK-MDR1) are used to identify modulators. uniba.it The ability of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives to reverse doxorubicin (B1662922) resistance was evaluated this way. uniba.itnih.gov

The following tables summarize findings from in vitro screening of compounds structurally analogous to this compound.

Table 1: Cytotoxicity of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline Derivatives Data extracted from studies on analogous compounds to illustrate screening results. nih.govnih.gov

Compound IDCell LineIC₅₀ (µM)
6a T47D4.81
HeLa1.93
6c T47D3.23
HeLa2.57
Tamoxifen (Ref.) T47D6.45

IC₅₀: The half maximal inhibitory concentration. Cell Lines: T47D (Human ductal breast epithelial tumor), HeLa (Human cervix adenocarcinoma).

Table 2: Antimicrobial Activity of 5,6-dihydroimidazo[2,1-b]thiazole Derivative Data from a structurally related scaffold demonstrating antimicrobial screening. nih.govnih.gov

Compound ScaffoldMicroorganismActivity MetricValue (µg/mL)
5,6-dihydroimidazo[2,1-b]thiazoleMRSAMIC₉₀3.7

MIC₉₀: The minimum inhibitory concentration required to inhibit the growth of 90% of organisms. MRSA: Methicillin-resistant Staphylococcus aureus.

Emerging Research Applications and Future Directions for 5,6 Dihydroimidazo 2,1 a Isoquinoline in Chemical Science

Role as Core Scaffolds in Advanced Medicinal Chemistry Research (excluding clinical human trials)

The rigid, fused-ring system of 5,6-dihydroimidazo[2,1-a]isoquinoline serves as a valuable scaffold in the design of novel bioactive molecules. Researchers have extensively explored its potential in developing new therapeutic agents by synthesizing and evaluating a variety of derivatives. These compounds have shown promise in several areas of medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.

Derivatives of this scaffold have been investigated for their potential as antitumor agents. nih.gov For instance, 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines have demonstrated significant antitumor activity. nih.gov One particular derivative, 5-[4'-(piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline, was found to be more effective than the clinical cytostatic agent edelfosine (B1662340) in both in vitro and in vivo models. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on ring A of the isoquinoline (B145761) system tend to decrease activity, while the presence of ring B is crucial for the observed antitumor effects. nih.gov

The dihydroimidazoisoquinoline core is also recognized for its wide range of biological properties, including anti-inflammatory, anticonvulsant, and antihypertensive activities. makhillpublications.co Furthermore, related structures like benzimidazo[2,1-a]isoquinolines have shown potential as anticancer agents. makhillpublications.co The versatility of this scaffold allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For example, a direct synthesis of 5,6-dihydroindolo[2,1-a]isoquinolines, a related class of compounds, has yielded molecules with significant immunosuppressive activity. nih.gov

In the realm of antimicrobial research, the related 5,6-dihydroimidazo[2,1-b]thiazole scaffold has been identified as a new class of agents effective against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds are believed to exert their antimicrobial action by inhibiting DNA gyrase. nih.gov

Derivative Class Observed Biological Activity Key Research Findings
5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolinesAntitumorMore effective than edelfosine in preclinical models. Ring B is essential for activity. nih.gov
DihydroimidazoisoquinolinesVarious (anti-inflammatory, anticonvulsant, etc.)Recognized for a broad range of pharmacological activities. makhillpublications.co
5,6-Dihydroindolo[2,1-a]isoquinolinesImmunosuppressiveExhibit significant activity against various interleukins and interferons. nih.gov
5,6-Dihydroimidazo[2,1-b]thiazolesAntimicrobial (anti-MRSA)Inhibit DNA gyrase, showing potent activity against resistant bacteria. nih.gov

Applications in Materials Science and Photophysical Chemistry (e.g., Fluorophores)

The inherent photophysical properties of the this compound core have led to its exploration in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent materials. The rigid and planar nature of the fused ring system often imparts strong luminescence.

A notable application is the use of this compound derivatives as blue light-emitting materials. Research has shown that these compounds can exhibit strong photoluminescence in both solution and solid states. nih.govacs.org A visible-light-driven photoredox reaction has been developed to synthesize these compounds efficiently, highlighting their potential for practical applications in the fabrication of blue OLED devices. nih.govacs.org The synthesis method itself is of interest, employing an organic photoredox catalyst to construct the core structure. nih.govacs.org

The luminescent properties of these compounds are often characterized by their quantum yields and emission wavelengths, which can be tuned by modifying the substituents on the core scaffold. This tunability is a key advantage in designing materials with specific photophysical characteristics for various applications.

Application Area Key Property Research Highlight
Organic Light-Emitting Diodes (OLEDs)Strong PhotoluminescenceDerivatives show strong blue emission in both solution and solid states, making them suitable for blue OLEDs. nih.govacs.org
FluorophoresTunable EmissionThe emission properties can be modified by altering the substituents on the isoquinoline core.

Development as Chemical Probes for Biological System Interrogation

The fluorescent nature of this compound derivatives also makes them attractive candidates for the development of chemical probes. These probes can be used to visualize and study biological processes and molecules within living systems. While direct and extensive research on this specific application is still emerging, the foundational photophysical properties suggest significant potential.

The ability to synthesize these fluorophores with a variety of functional groups allows for their conjugation to biomolecules of interest, such as proteins or nucleic acids. This would enable researchers to track the localization and dynamics of these biomolecules within cells. The strong luminescence of the core scaffold would provide a bright signal for imaging studies.

Horizon Research: Novel Catalyst Development or Supramolecular Chemistry Involving this compound

The unique structural features of this compound suggest its potential use in the development of novel catalysts and in the field of supramolecular chemistry. The nitrogen atoms within the heterocyclic system can act as ligands for metal coordination, opening up possibilities for creating new catalytic species.

While specific examples of this compound being used as a catalyst are not yet widely reported, the broader class of N-heterocycles is extensively used in catalysis. The principles of supramolecular chemistry, which involve non-covalent interactions to form larger, organized structures, could also be applied. rsc.org The planar and aromatic nature of the isoquinoline core could facilitate π-π stacking interactions, which are crucial in the self-assembly of supramolecular structures.

Future research may focus on designing and synthesizing derivatives that can act as organocatalysts or as ligands for transition metal catalysts. The development of chiral versions of this scaffold could also lead to applications in asymmetric catalysis.

Unaddressed Research Questions and Future Scholarly Endeavors

Despite the progress made, several research questions regarding this compound remain unanswered, presenting exciting opportunities for future scholarly work.

Deeper Exploration of Biological Mechanisms: While various biological activities have been reported, the precise molecular mechanisms of action for many derivatives are not fully understood. Future studies should focus on identifying the specific cellular targets and signaling pathways modulated by these compounds.

Systematic SAR Studies: A more systematic and comprehensive exploration of the structure-activity relationships is needed. This would involve the synthesis of larger, more diverse libraries of derivatives and their screening against a wider range of biological targets.

Expansion into New Therapeutic Areas: The potential of this scaffold in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, remains largely unexplored.

Advanced Materials Applications: Further investigation into the photophysical properties of new derivatives could lead to the development of more efficient and stable materials for OLEDs, sensors, and other optoelectronic devices.

Catalysis and Supramolecular Chemistry: The potential of this compound in catalysis and supramolecular chemistry is a nascent field. Designing and synthesizing functionalized derivatives for these applications could open up new avenues of research.

Biocompatibility and Probe Development: For applications as chemical probes, detailed studies on the cytotoxicity and biocompatibility of these compounds are essential. Furthermore, the development of derivatives with specific targeting moieties will be crucial for their use in complex biological systems.

Conclusion

Summary of Key Research Findings and Methodological Advances for 5,6-Dihydroimidazo[2,1-a]isoquinoline

Research into the this compound scaffold has revealed its significance as a privileged structure in both medicinal chemistry and materials science. Methodological advancements have provided more efficient access to this heterocyclic system, enabling deeper investigation into its properties and applications.

A significant breakthrough in the synthesis of 5,6-dihydroimidazo[2,1-a]isoquinolines has been the development of visible-light-driven photocatalytic methods. acs.orgnih.gov One such approach utilizes an organic photoredox catalyst, 4,7-Bis(4-methoxyphenyl)benzo[c] acs.orgnih.govwikipedia.orgthiadiazole (BTD), to facilitate the reaction between tetrahydroisoquinolines and 2H-azirines, offering an efficient route to a variety of functionalized derivatives. acs.orgnih.gov This organophotocatalytic strategy involves the formation of an EDA complex which, through single electron transfer and subsequent cyclization, yields the desired dihydroimidazo[2,1-a]isoquinoline core. nih.gov Beyond photochemistry, multicomponent cascade cyclization reactions have also been employed to construct related imidazo[2,1-a]isoquinoline (B1217647) systems, demonstrating the versatility of modern synthetic strategies in creating molecular diversity. nih.gov These methods represent an evolution from classical cyclization techniques like the Bischler-Napieralski and Pictet-Spengler reactions, which are foundational in isoquinoline (B145761) synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.org

Key findings from the investigation of these compounds are concentrated in two primary areas:

Medicinal Chemistry: The this compound framework is a key component of molecules with potent biological activities. Specifically, 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinoline derivatives have been identified as having significant antitumor properties. nih.govacs.org Several analogs, including those with 4'-tert-butylphenyl, 4'-(trimethylsilyl)phenyl, and 4'-cyclohexylphenyl substitutions, demonstrated notable cytotoxicity against various tumor cell lines. nih.gov One particular derivative, 5-[4'-(Piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline, proved to be highly effective in a mouse fibrosarcoma model and was selected for further clinical development. nih.gov While related heterocyclic systems like 5,6-dihydroimidazo[2,1-b]thiazoles have shown promise as antimicrobial agents, the specific antimicrobial profile of the this compound core remains an area for more dedicated exploration. nih.govnih.gov

Materials Science: A pivotal discovery is the strong photoluminescence exhibited by this compound derivatives in both solution and solid powder forms. acs.orgnih.gov This intrinsic luminescent property suggests their potential for application in the fabrication of organic light-emitting diode (OLED) devices, particularly for blue light emission. acs.org

The following table summarizes the key compounds and derivatives mentioned in the research findings.

Compound NameApplication AreaKey Finding
This compoundMaterials ScienceExhibits strong photoluminescence, suitable for potential use in blue OLEDs. acs.orgnih.gov
5-(4'-tert-butylphenyl)-2,3-dihydroimidazo[2,1-a]isoquinolineMedicinal ChemistryShowed very good cytotoxicity against several tumor cell lines. nih.gov
5-[4'-(trimethylsilyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinolineMedicinal ChemistryShowed very good cytotoxicity against several tumor cell lines. nih.gov
5-(4'-cyclohexylphenyl)-2,3-dihydroimidazo[2,1-a]isoquinolineMedicinal ChemistryShowed very good cytotoxicity against several tumor cell lines. nih.gov
5-[4'-(Piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinolineMedicinal ChemistryMore effective than a clinical cytostatic agent in an oral mouse Meth A fibrosarcoma assay. nih.gov

Unresolved Questions and Future Research Trajectories for this compound

Despite the progress made, several questions remain unanswered, pointing toward promising future research directions for the this compound scaffold.

Unresolved Questions:

Mechanism of Action: While certain derivatives display potent antitumor activity, the precise molecular mechanisms and cellular targets responsible for their cytotoxicity are not fully elucidated. nih.govacs.org Understanding these pathways is crucial for rational drug design.

Structure-Activity Relationship (SAR): A comprehensive SAR has not yet been established. Although some aryl-substituted derivatives show good antitumor potential, the effects of a wider range of functional groups on the core structure on biological activity and specificity are largely unknown. nih.gov

Pharmacokinetic Profile: There is limited public information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds, which are critical for their development as therapeutic agents.

Photophysical Optimization: For materials science applications, the factors governing the quantum yield, stability, and color purity of the luminescence in these compounds need to be systematically investigated to optimize them for practical OLED devices. acs.org

Future Research Trajectories:

Broadening Synthetic Scope: Future synthetic work should focus on developing asymmetric and more diverse catalytic methods to generate libraries of novel this compound derivatives. nih.govmdpi.com This will facilitate more extensive SAR studies and the exploration of new biological activities.

Elucidation of Biological Mechanisms: In-depth biological studies are required to identify the specific cellular targets and pathways modulated by the most active compounds. This could involve techniques like proteomics, transcriptomics, and specific enzyme inhibition assays.

Exploration of New Therapeutic Areas: Given the broad biological activities of the parent isoquinoline scaffold, derivatives of this compound should be screened against a wider range of therapeutic targets, including neuropharmacological disorders and various infectious diseases. nih.gov

Advanced Materials Development: A key trajectory in materials science will be the rational design and synthesis of derivatives with tailored photophysical properties. By systematically modifying the electronic nature and steric bulk of substituents, it may be possible to tune the emission wavelength, enhance quantum efficiency, and improve the operational stability for next-generation organic electronics. acs.orgnih.gov

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield RangeKey AdvantageReference
Pd/Cu-Catalyzed C-arylationPd(OAc)₂, CuI50–80%Modular imidazole assembly
Radical CyclizationAIBN, Bu₃SnH60–75%Tolerance for electron-poor aryl halides
Co-Catalyzed CycloadditionCo(acac)₂, DTBP70–90%Room-temperature regioselectivity

Advanced: How can regiocontrol and byproduct formation be addressed during copper-catalyzed condensations?

Answer:
Regiocontrol challenges arise in reactions like the copper-catalyzed condensation of imines and α-diazo-β-dicarbonyl compounds (e.g., benzyl-substituted dihydroisoquinoline reactions). Key strategies include:

  • Mechanistic tuning : Adjusting reaction pathways to favor pyrrole formation over phenyl migration (e.g., optimizing catalyst loading or solvent polarity) .
  • Kinetic analysis : Monitoring reaction time to rule out post-cyclization oxidation (e.g., consistent 3a/3a' ratios over time indicate no secondary oxidation) .
  • Additive screening : Introducing ligands (e.g., phosphines) to stabilize intermediates and suppress side products .

Basic: What analytical techniques are critical for confirming the structure of 5,6-dihydroimidazo[2,1-a]isoquinolines?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ring fusion (e.g., methylene protons at δ 4.1–4.5 ppm for the 5,6-dihydro motif) .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]⁺ matching calculated m/z within 3 ppm) .
  • X-ray crystallography : Resolving stereochemical ambiguities in fused-ring systems .

Advanced: How can stereospecific cytostatic activity be evaluated for enantiomeric derivatives?

Answer:

  • Enantiomer separation : Use chiral HPLC (e.g., triacetylcellulose columns) to isolate (+)- and (-)-forms .
  • In vitro cytotoxicity assays : Compare IC₅₀ values in hormone-sensitive (MCF-7) and -independent (MDA-MB 231) cancer cells. For example, (+)-7g shows 94% inhibition at 2.5 × 10⁻⁷ M in MDA-MB 231 cells vs. 85% in MCF-7 .
  • Molecular docking : Model interactions with targets (e.g., estrogen receptor binding via chiral C6 mimicking estradiol’s C11) .

Q. Table 2: Stereospecific Cytostatic Activity of 3,10-Diacetoxy Derivatives

CompoundEnantiomerIC₅₀ (MCF-7)IC₅₀ (MDA-MB 231)
7c(+)1 × 10⁻⁷2.5 × 10⁻⁷
7c(-)1 × 10⁻⁶1 × 10⁻⁶
7g(+)8.5 × 10⁻⁸2.5 × 10⁻⁷

Advanced: What mechanistic insights support photocatalytic synthesis of luminescent derivatives?

Answer:
The visible-light-driven synthesis (e.g., using BTD fluorophores) involves:

  • Photoredox cycling : BTD catalysts (e.g., 4,7-bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole) generate radical intermediates via single-electron transfer (SET) from tetrahydroisoquinoline .
  • Radical-polar crossover : 2H-azirine opening and cyclization to form the imidazo-isoquinoline core .
  • Luminescence optimization : Electron-donating substituents (e.g., methoxy groups) enhance photoluminescence quantum yield (PLQY) in blue OLED applications .

Basic: How are multi-component reactions (MCRs) applied to functionalize this scaffold?

Answer:
MCRs enable rapid diversification:

  • Isatin-based MCRs : Combine isatins, alkynes, tetrahydroisoquinoline, and amines for urea-functionalized derivatives .
  • Pseudo four-component domino reactions : Microwave-assisted reactions of 1-aroyl-3,4-dihydroisoquinolines, α,β-ynones, and malononitrile yield indolo-fused analogs .

Advanced: How can radical-based pathways be distinguished from ionic mechanisms in cyclization reactions?

Answer:

  • Radical trapping : Add TEMPO or BHT to suppress yields if radicals are involved (e.g., in imidazole radical cyclizations) .
  • Kinetic isotope effects (KIE) : Compare rates with deuterated substrates; significant KIE (>2) supports radical intermediates .
  • EPR spectroscopy : Detect spin-trapped adducts (e.g., DMPO adducts) to confirm radical formation .

Basic: What photophysical properties make these compounds suitable for OLEDs?

Answer:

  • Strong photoluminescence : Emission maxima in the blue region (λₑₘ ≈ 450–480 nm) with high PLQY (e.g., 0.45–0.65 in solution) .
  • Solid-state stability : Minimal aggregation-caused quenching (ACQ) in powder form .
  • Electron-transport layers : Functionalization with electron-deficient groups (e.g., nitro) enhances charge mobility in devices .

Advanced: How can conflicting data on byproduct formation be resolved in dihydroisoquinoline reactions?

Answer:

  • Mechanistic probes : Isotopic labeling (e.g., ¹³C at the β-position) to track phenyl migration pathways .
  • In situ monitoring : Use ReactIR or HPLC-MS to identify transient intermediates .
  • Computational modeling : DFT studies to compare energy barriers for competing pathways (e.g., pyrrole vs. benzindolizinone formation) .

Basic: What biological assays are used to evaluate anticancer activity?

Answer:

  • MTT assay : Measure cell viability in MCF-7 and MDA-MB 231 lines after 72-hour exposure .
  • Estrogen receptor binding : Competitive displacement assays with 17β-estradiol (RBA values <4 indicate weak affinity) .
  • Apoptosis markers : Western blotting for caspase-3/7 activation or Annexin V staining .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydroimidazo[2,1-a]isoquinoline
Reactant of Route 2
5,6-Dihydroimidazo[2,1-a]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.